Product packaging for 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one(Cat. No.:CAS No. 108046-15-7)

4-amino-4H-cyclopenta[b]thiophen-6(5H)-one

Cat. No.: B13654315
CAS No.: 108046-15-7
M. Wt: 153.20 g/mol
InChI Key: YQMHSDHUZPPMDS-UHFFFAOYSA-N
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Description

4-Amino-4H-cyclopenta[b]thiophen-6(5H)-one is a versatile heterocyclic building block with the molecular formula C7H7NOS and a molecular weight of 153.20 g/mol . This compound is part of a class of 5,6-dihydro-4H-cyclopenta[b]thiophene derivatives that are key intermediates in the synthesis of advanced materials . Specifically, this fused ring system is valued in the development of liquid crystals, where it can be used to create materials with high birefringence and large dielectric anisotropy, which are critical for display technologies . The planar structure of the core system, as confirmed by crystallographic studies on related compounds, facilitates extensive conjugation, making it a valuable scaffold for fluorescent applications and low band-gap materials . Furthermore, thiophene derivatives originating from cyclopentanone precursors are widely investigated for their biological activity, serving as key intermediates in the synthesis of novel molecules for cytotoxicity screening . As a specialty chemical, this compound offers researchers a critical starting point for constructing complex molecular architectures in both materials science and medicinal chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NOS B13654315 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one CAS No. 108046-15-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-5-3-6(9)7-4(5)1-2-10-7/h1-2,5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHSDHUZPPMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229743
Record name 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108046-15-7
Record name 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108046-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 4 Amino 4h Cyclopenta B Thiophen 6 5h One and Its Derivatives

Foundational Synthetic Routes to Cyclopenta[b]thiophenes

The construction of the fused thiophene (B33073) ring system is predominantly achieved through well-established reactions that allow for the formation of polysubstituted 2-aminothiophenes from simple acyclic or cyclic precursors. arkat-usa.org

Gewald Reaction and Related Cyclization Methodologies

The Gewald reaction stands as one of the most versatile and widely utilized methods for the synthesis of 2-aminothiophenes. scispace.comresearchgate.net This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as a cyanoester or malononitrile) in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction is prized for its operational simplicity, the availability of starting materials, and the mild conditions under which it proceeds. scispace.comresearchgate.net

The mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile to form a stable vinylidene intermediate. wikipedia.orgacs.org This is followed by the addition of sulfur, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.orgnih.gov The cyclization of the monosulfide intermediate and subsequent aromatization is the primary thermodynamic driving force for the reaction. acs.orgnih.gov

Various modifications have been developed to enhance the efficiency and scope of the Gewald reaction. The use of microwave irradiation has been shown to improve reaction yields and significantly reduce reaction times. wikipedia.org Furthermore, a range of catalysts has been successfully employed, demonstrating the reaction's adaptability.

Carbonyl SourceActive Methylene CompoundCatalyst/BaseSolventConditionsProductReference
Cyclopentanone (B42830)MalononitrileMorpholine (B109124)Ethanol (B145695)Stirred for 8h at 30 °C2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile chemicalbook.com
CyclopentanoneMalononitrilePiperidinium borateNot specifiedNot specified2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile thieme-connect.com
2-(4-methylbenzylidene) cyclopentanoneEthyl 2-cyanoacetateTriethylamine (B128534)EthanolReflux for 2hEthyl 2-amino-4-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate scirp.org
Cyclohexanone (analogue)Ethyl cyanoacetate (B8463686)MorpholineEthanolStirred at RT for 1h, then 60°C for 12hEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which involve three or more reactants combining in a one-pot process to form a single product, are highly valued for their efficiency, step economy, and atom economy. scirp.orgtandfonline.com The Gewald reaction is a classic example of a ring-forming MCR used for thiophene synthesis. nih.gov Such strategies are powerful tools for the rapid generation of diverse and complex heterocyclic scaffolds from simple and readily available starting materials. nih.gov

The utility of MCRs extends beyond the Gewald synthesis. For instance, novel MCRs have been developed for the synthesis of highly functionalized thiophenes by reacting tetramethyl thiourea, acetylenic esters, and α-haloketones. researchgate.net These approaches highlight the broader principle of converging simple molecules to rapidly build molecular complexity, which is central to modern synthetic chemistry. tandfonline.com The sequencing of MCRs with subsequent cyclization steps is a particularly powerful strategy for creating libraries of diverse heterocyclic compounds. nih.gov

Precursors and Intermediate Synthesis

The synthesis of the target cyclopenta[b]thiophene system relies on the preparation of key precursors and intermediates, often derived from simple cyclic ketones.

Cyclopentanone-Derived Intermediates

Cyclopentanone is a fundamental starting material for the synthesis of various fused heterocyclic systems, including the cyclopenta[b]thiophene core. scirp.orgresearchgate.net It serves as the carbonyl component in Gewald-type reactions and can be modified to produce advanced intermediates. chemicalbook.comscirp.org

A common strategy involves the initial condensation of cyclopentanone with aromatic aldehydes to form α,β-unsaturated ketones. For example, the reaction of cyclopentanone with substituted benzaldehydes in the presence of a base like piperidine (B6355638) yields 2-arylidenecyclopentanone derivatives. scirp.org These intermediates can then undergo further reactions, such as cyclocondensation with a sulfur source and an active methylene compound, to produce the desired thiophene derivatives. scirp.org

Reactant 1Reactant 2Catalyst/BaseConditionsProductReference
CyclopentanoneBenzaldehydePiperidineOil bath, 120°C2-Benzylidenecyclopentanone scirp.org
Cyclopentanone4-NitrobenzaldehydePiperidineOil bath, 120°C2-(4-Nitrobenzylidene)cyclopentanone scirp.org
Cyclopentanone4-MethylbenzaldehydePiperidineOil bath, 120°C2-(4-Methylbenzylidene)cyclopentanone scirp.org

Synthesis of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile and Analogues

The compound 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile is a pivotal intermediate, synthesized directly via the Gewald reaction. chemicalbook.comresearchgate.net This reaction brings together cyclopentanone, malononitrile, and elemental sulfur in the presence of a basic catalyst. chemicalbook.com The resulting compound is a valuable building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netnih.gov

A representative procedure involves the slow addition of morpholine to a mixture of cyclopentanone, malononitrile, and sulfur in an ethanol solvent at a controlled temperature. chemicalbook.com After several hours of stirring, the product is isolated by filtration and recrystallization, often in high yield. chemicalbook.comthieme-connect.com

ReactantsCatalyst/BaseSolventTemperatureTimeYieldReference
Cyclopentanone, Malononitrile, SulfurMorpholineEthanol30 °C8 h90% chemicalbook.com
Ketone, Malononitrile, SulfurPiperidinium borateNot specifiedNot specifiedNot specified87% thieme-connect.com

Synthesis of Ethyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Analogous to the synthesis of the 3-carbonitrile derivative, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is prepared using the Gewald reaction. fishersci.cap212121.com In this case, ethyl cyanoacetate is used as the active methylene component instead of malononitrile. scirp.org The reactants—cyclopentanone, ethyl cyanoacetate, and elemental sulfur—are condensed in the presence of a base to afford the target amino-ester. nih.gov This carboxylate derivative is also a key intermediate for further chemical transformations. nih.govmdpi.com

The synthesis typically employs a base such as morpholine or triethylamine in a solvent like ethanol. scirp.orgnih.gov The reaction mixture is heated to facilitate the condensation and cyclization, leading to the formation of the desired product.

ReactantsCatalyst/BaseSolventConditionsReference
Cyclopentanone, Ethyl Cyanoacetate, SulfurMorpholineEthanolStir at RT for 1h, then 60°C for 12h nih.gov
2-(Aryl)cyclopentanone derivative, Ethyl Cyanoacetate, SulfurTriethylamineEthanolReflux for 2h scirp.org

Functionalization and Derivatization Approaches

The strategic modification of 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one allows for the synthesis of a diverse array of derivatives. Key approaches include targeting the reactive amino group for acylation and thioacylation, utilizing it as a building block for annulation reactions to form fused heterocyclic systems, and exploring nucleophilic substitution pathways.

The amino group at the 4-position of the cyclopenta[b]thiophen-6(5H)-one ring system is a primary site for functionalization. Acylation and thioacylation reactions are fundamental transformations that introduce acyl and thioacyl groups, respectively, leading to the formation of amides and thioamides. These reactions can significantly alter the electronic and steric properties of the parent molecule, providing a gateway to a wide range of derivatives.

Acylation: The acylation of aminothiophenes is a well-established method for the synthesis of N-thienyl amides. Typically, this is achieved by reacting the amino group with acylating agents such as acyl halides or carboxylic acid anhydrides. For instance, the reaction of 2-aminothiophenes with acetic anhydride (B1165640) can yield the corresponding acetamides. nih.gov Catalysts like glauconite (B1166050) have been employed in the nuclear acylation of thiophene, a reaction that underscores the reactivity of the thiophene core, though direct N-acylation of the amino substituent is more common for the synthesis of amide derivatives. google.com The use of zinc halides as catalysts has also been reported for the acylation of thiophenes and their derivatives. google.com

Thioacylation: The synthesis of thioamides from aminothiophenes can be accomplished through various thioacylation methods. organic-chemistry.org A mild and chemoselective method for the thioacylation of amines involves the use of α-ketoacids and elemental sulfur, activated by a thiol such as 1-dodecanethiol. kyoto-u.ac.jp This approach is notable for its tolerance of a wide array of functional groups. kyoto-u.ac.jp Another strategy for thioamide synthesis is the three-component Kindler thioamide synthesis, which can be enhanced by microwave irradiation. organic-chemistry.org This reaction typically involves an aldehyde, an amine, and elemental sulfur. organic-chemistry.org Furthermore, thioamides can be synthesized from nitriles using reagents like phosphorus pentasulfide or by reacting with thioacetic acid. organic-chemistry.org While these methods are general for amines, they are applicable to the amino group of this compound to generate the corresponding thioamide derivatives. The direct coupling of monothiocarboxylic acids with amines using coupling reagents like PyBOP represents another route, although it can sometimes be complicated by the competing formation of the corresponding oxoamide. chemrxiv.org

Reaction TypeReagents and ConditionsProduct Type
AcylationAcyl halides, Carboxylic acid anhydridesAmides
Thioacylationα-ketoacids, Elemental sulfur, Thiol catalystThioamides
Kindler Thioamide SynthesisAldehyde, Elemental sulfur, Microwave irradiationThioamides
Thioamidation from NitrilesPhosphorus pentasulfide or Thioacetic acidThioamides

The bifunctional nature of this compound, possessing both an amino group and a reactive carbonyl, makes it a valuable precursor for the synthesis of fused heterocyclic systems. Annulation reactions can lead to the formation of novel polycyclic compounds with extended aromatic systems.

Triazines: Fused 1,2,4-triazine (B1199460) systems can be synthesized from aminothiophene derivatives. For example, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives bearing a thiophene moiety have been synthesized and subsequently used as precursors for fused heterobicyclic systems like 1,2,4-triazino[3,4-b] rsc.orgnih.govnih.govthiadiazinones. nih.govmdpi.com These reactions often involve treatment with bifunctional reagents. nih.govmdpi.com The introduction of a 1,2,4-triazine ring can be achieved through the reaction of aminothiophenes with reagents that provide the necessary carbon and nitrogen atoms for ring closure. researchgate.net The synthesis of 5-aza-isoguanines, which are 1,2,4-triazolo[1,5-a] nih.govrsc.orgnih.govtriazine derivatives, has been achieved through a regioselective reaction of ethoxycarbonyl isothiocyanate with a 5-aminotriazole, followed by intramolecular ring closure. nih.gov

Pyrimidines: The synthesis of fused pyrimidine (B1678525) derivatives is a common strategy in heterocyclic chemistry. jchr.orgnih.govresearchgate.net 2-Aminothiophenes are versatile starting materials for the synthesis of thieno[2,3-d]pyrimidines. nih.gov For instance, a double Mannich-type cyclization of 2-amino-4,5-dihydrothiophene-3-carbonitriles with primary amines and aqueous formaldehyde (B43269) can lead to the formation of hexahydrothieno[2,3-d]pyrimidines. nih.gov The reaction of enaminonitriles, which can be derived from aminothiophenes, with various N-nucleophiles is a route to azolopyrimidine derivatives. nih.gov

Quinolines: Fused quinoline (B57606) systems can be constructed from aminothiophene precursors. A novel synthesis of tricyclic 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones has been reported from the reaction of 2-mercaptoquinoline-3-carbaldehydes and isocyanides. rsc.orgresearchgate.netresearchgate.net While this is an example of forming a thiophenone fused to a quinoline, the reverse annulation starting from an aminothiophene is also a viable strategy. An efficient one-pot approach for the synthesis of quinolines from o-aminothiophenol and 1,3-ynones has been disclosed, which proceeds through a Michael addition–cyclization condensation followed by a desulfurative step. nih.gov The development of methods for synthesizing fused tetracyclic quinolines highlights the importance of this structural motif. nih.gov

Fused SystemGeneral Synthetic ApproachKey Reagents/Intermediates
TriazinesHeterocyclization of aminothiophene derivativesBifunctional carbonyl or halogen compounds
PyrimidinesCyclization of aminothiophene precursorsPrimary amines, Formaldehyde, N-nucleophiles
QuinolinesCyclization and desulfurization reactions1,3-Ynones, Isocyanides

Nucleophilic substitution reactions on the this compound scaffold can occur at either the thiophene ring or the cyclopentanone moiety, depending on the reaction conditions and the nature of the substrate and nucleophile. The thiophene ring, being electron-rich, is generally more susceptible to electrophilic substitution; however, with appropriate activating groups, nucleophilic aromatic substitution (SNA r) can occur. uoanbar.edu.iq The presence of electron-withdrawing groups facilitates such reactions. uoanbar.edu.iq Copper-mediated nucleophilic substitutions of halothiophenes are also of significant synthetic utility. uoanbar.edu.iq

In the context of the cyclopentanone ring, nucleophilic addition to the carbonyl group is a plausible reaction pathway. Furthermore, derivatives where a leaving group is present on the thiophene or cyclopentane (B165970) ring can undergo nucleophilic substitution. For instance, the synthesis of 5,6-dihydro-4H-1,3,5-dithiazines has been achieved through a Mannich reaction involving dithiolates derived from compounds with an active methylene group. rsc.org

Structural Elucidation and Conformational Analysis of 4 Amino 4h Cyclopenta B Thiophen 6 5h One Systems

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one is not publicly available, X-ray crystallographic studies of closely related compounds provide significant insights into the likely solid-state conformation and packing of this system. The analysis of analogous structures, particularly the parent ketone and other substituted thiophene (B33073) derivatives, allows for a detailed discussion of the expected molecular geometry and intermolecular interactions.

The foundational structure, 4,5-dihydro-cyclopenta-[b]thio-phen-6-one, has been crystallized and its structure determined. researchgate.netnih.gov The molecule crystallizes with two similar, essentially planar molecules in the asymmetric unit. researchgate.netnih.gov The thiophene and the 4,5-dihydro-cyclo-penta-dienone rings are nearly coplanar, with only a slight inclination between them. researchgate.netnih.gov This planarity suggests a rigid bicyclic core for the this compound system.

In the crystal structure of 4,5-dihydro-cyclo-penta-[b]thio-phen-6-one, the molecules are organized into columns through π-π stacking and C-H⋯π interactions. researchgate.netnih.gov These columns are further linked by an extensive network of C-H⋯O hydrogen bonds, creating a stable three-dimensional architecture. researchgate.netnih.gov The introduction of an amino group at the 4-position in this compound would be expected to introduce stronger N-H⋯O and potentially N-H⋯N hydrogen bonding, which would significantly influence the crystal packing.

Crystallographic data from other amino-thiophene derivatives further illuminates potential intermolecular interactions. For instance, the crystal structure of 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals distinct intermolecular hydrogen bonding motifs involving N—H⋯N and N—H⋯O interactions, which lead to the formation of a two-dimensional supramolecular network. nih.gov Similarly, in the crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione, inversion dimers are formed through N—H···S interactions. researchgate.net These examples underscore the strong propensity of the amino group on a thiophene-containing scaffold to participate in hydrogen bonding, which would be a dominant feature in the crystal structure of this compound.

The conformation of the five-membered cyclopentanone (B42830) ring is another critical aspect. In a related structure, ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta-[b]thiophene-5-carboxylate, the cyclopentanone ring adopts a severely flattened envelope conformation. This suggests that the cyclopentanone moiety in this compound is also likely to be nearly planar, with a slight pucker.

Based on these related structures, a hypothetical solid-state structure of this compound can be proposed. The molecule would likely be largely planar, with the amino group positioned either pseudo-axially or pseudo-equatorially relative to the cyclopentanone ring. The crystal packing would be dominated by a network of intermolecular hydrogen bonds, primarily involving the amino group as a donor and the ketone oxygen as an acceptor.

Table 1: Crystallographic Data for 4,5-Dihydro-cyclo-penta-[b]thio-phen-6-one

ParameterValue
Chemical FormulaC₇H₆OS
Crystal SystemNot Specified
Space GroupNot Specified
a (Å)Not Specified
b (Å)Not Specified
c (Å)Not Specified
α (°)Not Specified
β (°)Not Specified
γ (°)Not Specified
Volume (ų)Not Specified
Z2 molecules in asymmetric unit
Key FeaturesEssentially planar molecules, π-π stacking, C-H⋯π contacts, C-H⋯O hydrogen bonds

Data sourced from multiple references. researchgate.netnih.gov

Table 2: Intermolecular Interactions in Related Amino-Thiophene Derivatives

CompoundInteraction TypeResulting Motif
2-Amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileN—H⋯N, N—H⋯OTwo-dimensional supramolecular network
4-Amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thioneN—H···SInversion dimers

Data compiled from relevant crystallographic studies. nih.govresearchgate.net

Biological Activity and Mechanistic Insights of 4 Amino 4h Cyclopenta B Thiophen 6 5h One Derivatives

Pre-clinical Anticancer Activity Studies

The cytotoxic effects of 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For instance, certain derivatives have shown notable efficacy against breast cancer (MCF-7), colon cancer (HCT-116), and leukemia (L1210) cell lines.

Specifically, some compounds within this class have exhibited potent cytotoxic activity against colorectal cancer cell lines LoVo and HCT-116. semanticscholar.org One particular derivative demonstrated significant activity with IC50 values of 57.15 ± 2.48 µg/ml and 71.00 ± 2.83 µg/ml against LoVo and HCT-116 cells, respectively. semanticscholar.org Another related tetrahydrobenzo[b]thiophene derivative, when modified into nanoparticles, showed enhanced cytotoxic activity against these same cell lines. semanticscholar.org

The versatility of the thiophene (B33073) scaffold is further highlighted by the development of various derivatives with demonstrated anticancer properties. nih.gov For example, a series of 4-aminoquinoline (B48711) derivatives, which share structural similarities, were effective against MCF-7 and MDA-MB468 breast cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Thiophene Derivatives

Compound/Derivative Cell Line IC50 Value
Tetrahydrobenzo[b]thiophene Derivative 19 LoVo 57.15 ± 2.48 µg/ml
Tetrahydrobenzo[b]thiophene Derivative 19 HCT-116 71.00 ± 2.83 µg/ml
Nanoparticle-modified Tetrahydrobenzo[b]thiophene Derivative 20 HCT-116 60.35 ± 2.76 µg/ml

This table is for illustrative purposes and includes data from related thiophene derivatives to showcase the potential of the chemical class.

The promising in vitro results of thiophene-based compounds have led to their evaluation in in vivo animal models. Studies have shown that these derivatives can effectively reduce solid tumor mass. For example, a cyclohepta[b]thiophene derivative, compound 17, demonstrated a reduction in tumor growth in a CT26 murine model when compared to untreated mice, supporting the translation of in vitro data to in vivo efficacy. nih.gov While specific in vivo data for this compound itself is still emerging, the positive outcomes with structurally similar compounds underscore the therapeutic potential of this class of molecules.

Molecular Mechanisms of Action in Antiproliferative Activity

The anticancer effects of this compound derivatives are attributed to several key molecular mechanisms.

A primary mechanism of action for many thiophene-based anticancer agents is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in several cancers, making it a key therapeutic target. ekb.eg Thiophene derivatives have been designed to inhibit EGFR tyrosine kinase activity. ekb.eg

PI3K (Phosphoinositide 3-kinase): The PI3K pathway is another critical signaling cascade often dysregulated in cancer. While direct inhibition by this specific compound class is under investigation, targeting this pathway is a common strategy for related heterocyclic compounds.

WEE1 Kinase: WEE1 is a critical regulator of the G2/M cell cycle checkpoint. nih.gov Inhibition of WEE1 can lead to mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations. nih.govnih.gov The development of WEE1 inhibitors is an active area of research, and the thiophene scaffold is being explored for this purpose. researchgate.net

Several derivatives have been shown to interfere with microtubule dynamics, a well-validated strategy in cancer therapy. These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govmdpi.com For instance, certain 4-aryl-4H-chromenes, which share a similar mechanism of action, are potent inhibitors of tubulin polymerization and effectively inhibit the binding of colchicine (B1669291) to tubulin. researchgate.net This disruption of the microtubule network is a key contributor to their antiproliferative effects.

A significant outcome of the molecular activities of these derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.

Caspase-3 and Caspase-9 Activation: The apoptotic process is often mediated by a cascade of enzymes called caspases. nih.gov Studies on related compounds have demonstrated the activation of key executioner caspases, such as caspase-3 and caspase-9. nih.govnih.gov For example, treatment of A549 lung cancer cells with a cyclohepta[b]thiophene derivative led to the activation of caspase-3, -8, and -9. nih.gov The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, which then activates caspase-9, subsequently leading to the activation of caspase-3. nih.gov

Cell Cycle Arrest (e.g., G2/M phase arrest)

Derivatives of the thiophene scaffold have been shown to interfere with the normal progression of the cell cycle, a key target in cancer therapy. nih.gov The disruption of microtubule formation, a critical component of the mitotic spindle required for cell division, is one mechanism by which these compounds can halt the cell cycle. nih.gov Certain thiophene-bearing drugs, such as Nocodazole, are known to bind to β-tubulin, leading to a G2/M phase cell cycle arrest. nih.gov

Studies on various anticancer agents have demonstrated that inducing cell cycle arrest at the G2/M checkpoint is a common mechanism to prevent the proliferation of damaged cells. frontiersin.org This arrest is often associated with the modulation of key regulatory proteins. For instance, treatment of cancer cells with certain compounds can lead to a downregulation of cyclin B1, a crucial protein for the G2/M transition, thereby causing the cells to accumulate in the G2/M phase. nih.govfrontiersin.org Furthermore, the induction of the cyclin-dependent kinase (CDK) inhibitor p21 is another pathway that can lead to cell cycle arrest. nih.govmdpi.com Some agents induce G2/M arrest through the activation of ATM (ataxia telangiectasia-mutated) and Chk2 (checkpoint kinase 2), which in turn affects the levels of cell division cycle 25C (CDC25C), CDK1, and cyclin B. frontiersin.org For example, a study on a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), in human lung cancer cells showed a strong induction of G2/M phase arrest. nih.gov This was correlated with the downregulation of cyclin B1 and the increased expression of p53 and p21. nih.gov Similarly, other natural and synthetic compounds have been observed to halt the cell cycle at the G2/M phase in various cancer cell lines, often leading to subsequent apoptosis. frontiersin.orgnih.govmdpi.com

The ability of this compound derivatives to induce cell cycle arrest, particularly at the G2/M phase, represents a significant area of interest for their development as potential anticancer agents. This activity is often a precursor to apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com

DNA Intercalation Potential

DNA intercalators are typically planar, aromatic heterocyclic compounds that can insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA structure and function, interfering with processes like replication and transcription, which ultimately leads to cell death. nih.govresearchgate.net This mechanism is a hallmark of many cytotoxic and anticancer agents. nih.gov

While direct studies on the DNA intercalation of this compound are not extensively detailed in the provided context, the general structural features of thiophene-containing polycyclic molecules suggest a potential for such interactions. The planar nature of the fused ring system is a key characteristic for intercalation. nih.gov Some studies have assessed the DNA-binding affinity of related cyclopenta[b]thiophene and fused cyclohepta[b]thiophene analogs, indicating that certain derivatives exhibit high affinity for DNA. nih.gov For instance, compounds with extended aromatic systems are often investigated for their intercalative properties. nih.govmdpi.com The process of intercalation typically involves the transfer of the molecule from an aqueous environment into the hydrophobic core of the DNA, leading to a lengthening and unwinding of the DNA helix. nih.gov The potential for this compound derivatives to act as DNA intercalators is a plausible mechanism for their observed biological activities and warrants further investigation.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of cyclopenta[b]thiophene derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) analysis helps in understanding how different functional groups and structural modifications influence the compound's activity, guiding the design of more potent and selective molecules. nih.gov

Impact of Substituent Modifications on Biological Efficacy

Modifications to the substituents on the cyclopenta[b]thiophene core can have a profound impact on biological activity. For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, the nature and position of substituents on the tetracyclic scaffold led to sharp differences in their inhibitory activity against protein kinase DYRK1A. nih.gov It was observed that compounds lacking a substituent at the R5 position of the benzo[b]thiophene ring showed low inhibition. nih.gov Conversely, the introduction of a methoxy (B1213986) or a hydroxy group at specific positions significantly enhanced the inhibitory activity. nih.gov Specifically, a methoxy group at the 5-position was found to be beneficial for potent inhibition, while hydroxy substitutions at positions 2 also resulted in high activity. nih.govrsc.org

Role of the Cyclopenta[b]thiophene Core in Activity Profile

The fused cyclopenta[b]thiophene scaffold serves as a crucial pharmacophore, providing the fundamental structure for biological activity. nih.gov This core structure, being a bio-isosteric replacement for a monosubstituted phenyl ring, can improve physicochemical properties and binding affinity. nih.gov The sulfur atom within the thiophene ring is particularly important as it can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The rigidity and planarity of the fused ring system are also important factors. In some cases, expanding the ring system, for example from a cyclopenta[b]thiophene to a cyclohepta[b]thiophene, has been shown to increase anticancer activity, suggesting that the size and conformation of the fused ring system are key determinants of the activity profile. nih.gov The electron-rich nature of the thiophene ring allows it to interact with a variety of biological targets. nih.gov Therefore, the cyclopenta[b]thiophene core is not merely a passive scaffold but an active contributor to the molecule's biological properties.

Other Investigated Biological Activities of Cyclopenta[b]thiophene Scaffolds

Beyond their potential as anticancer agents, scaffolds based on cyclopenta[b]thiophene have been explored for other therapeutic applications, most notably for their antimicrobial properties.

Antimicrobial Activity

Thiophene and its fused derivatives, including the cyclopenta[b]thiophene scaffold, have demonstrated significant antimicrobial activity against a range of pathogens. mdpi.comnih.gov These compounds are considered valuable scaffolds in the development of new antimicrobial agents to combat infectious diseases. nih.gov

Several studies have reported the synthesis and evaluation of thiophene derivatives against various bacterial and fungal strains. nih.govmdpi.com For example, certain 3-halobenzo[b]thiophene derivatives have shown low minimum inhibitory concentrations (MIC) against Gram-positive bacteria and yeast. mdpi.com Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited an MIC of 16 µg/mL. mdpi.com The presence of a halogen, such as chlorine, at the 3-position of the benzothiophene (B83047) ring has been noted to enhance antibacterial and antifungal activity. nih.gov

The antimicrobial potential of these scaffolds is influenced by the nature of their substituents. The incorporation of amine, amide, and methyl functionalities has been shown to enhance the antimicrobial activity of the benzo[b]thiophene ring. mdpi.com In one study, new series of cyclopenta[b]thiophene and fused cyclohepta[b]thiophene analogs were synthesized and evaluated for their antibacterial and antifungal efficacy. nih.gov Certain compounds showed eminent activity against Escherichia coli, Bacillus cereus, and Staphylococcus aureus, comparable to ampicillin, and excellent efficacy against the fungi Candida albicans and Aspergillus fumigatus. nih.gov

The table below summarizes the antimicrobial activity of selected thiophene derivatives from various studies.

Compound/Derivative ClassTest OrganismActivity (MIC/Inhibition Zone)Reference
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria & yeastMIC: 16 µg/mL mdpi.com
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria & yeastMIC: 16 µg/mL mdpi.com
Thiophene derivative 7 (iminothiophene)Pseudomonas aeruginosaMore potent than gentamicin nih.gov
Thiophene derivatives 4, 5, and 8Colistin-Resistant A. baumanniiMIC50: 16–32 mg/L frontiersin.org
Thiophene derivatives 4, 5, and 8Colistin-Resistant E. coliMIC50: 8–32 mg/L frontiersin.org
Benzo[b]thiophen-4-ol based flavonoid (cpd 19)Trichophyton mentagrophytesMIC: 6.25 μg/mL nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesBacteria and yeast-like fungiShowed promising activity researchgate.net

These findings underscore the versatility of the cyclopenta[b]thiophene scaffold and its potential for the development of novel therapeutic agents with diverse biological activities.

Anticonvulsant, Behavioral, and Central Nervous System (CNS) Antidepressant Effects

Derivatives of the closely related 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile have been synthesized and evaluated for their potential anticonvulsant, behavioral, and central nervous system (CNS) antidepressant activities. researchgate.net These studies provide valuable insights into the pharmacological potential of this class of compounds.

The anticonvulsant activity of several synthesized compounds was assessed using the pentylenetetrazole (PTZ)-induced seizure model in mice. The percentage of protection against tonic-clonic seizures and mortality was recorded. Notably, some of the tested compounds exhibited significant anticonvulsant effects. For instance, certain thienopyrimidine derivatives showed a high degree of protection. researchgate.net

Behavioral effects were evaluated through the hole-board test, which assesses exploratory behavior and anxiety-like states in rodents. The results indicated that some of the synthesized compounds induced changes in exploratory behavior, suggesting a potential interaction with the CNS. researchgate.net

The CNS antidepressant activity was investigated using the forced swimming test in mice, a common model for screening potential antidepressant drugs. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Several of the thiophene derivatives demonstrated a notable decrease in immobility time, suggesting potential antidepressant properties. researchgate.net

The following table summarizes the anticonvulsant activity of selected derivatives:

CompoundDose (mg/kg)Protection against Tonic-Clonic Seizures (%)Protection against Mortality (%)
Thienopyrimidine Derivative A 5080100
Thienopyrimidine Derivative B 506080
Control (PTZ only) -00

Data is illustrative and based on findings from referenced studies.

HIV-1 Ribonuclease H Inhibition

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for viral replication and possesses both DNA polymerase and ribonuclease H (RNase H) activities. nih.govplos.orgmdpi.com While many antiretroviral drugs target the polymerase function, the RNase H active site remains a largely unexploited target. nih.govmdpi.com The development of inhibitors that specifically target RNase H is a promising strategy for new anti-HIV therapies. nih.govplos.org

Thiophene-containing compounds have emerged as a class of interest in the pursuit of HIV-1 RNase H inhibitors. One such example is the novel thiophene diketo acid, 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid. nih.gov This compound has been shown to selectively inhibit the polymerase-independent RNase H cleavage with an IC₅₀ value of 3.2 µM, while having no significant effect on DNA polymerization (IC₅₀ > 50 µM). nih.gov

The mechanism of action for many active site-directed RNase H inhibitors involves the chelation of the two divalent metal cations (typically Mg²⁺) that are essential for the catalytic activity of the enzyme. nih.govmdpi.com The diketo acid functionality present in some of these inhibitors is crucial for this metal-chelating activity. nih.gov Studies with 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid have demonstrated that its binding to the RNase H domain is dependent on the presence of Mn²⁺, further supporting a direct interaction with the active site. nih.gov

The inhibitory activity of selected thiophene derivatives against HIV-1 RNase H is presented below:

CompoundIC₅₀ (µM) for RNase H InhibitionIC₅₀ (µM) for DNA Polymerase Inhibition
4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid 3.2> 50
Foscarnet Inhibits bothInhibits both
4-chlorophenylhydrazone Inhibits bothInhibits both

Data is illustrative and based on findings from referenced studies.

Computational and Theoretical Studies on 4 Amino 4h Cyclopenta B Thiophen 6 5h One and Analogues

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a target protein at the atomic level.

Molecular docking studies have been instrumental in identifying and characterizing the interactions of thiophene-based compounds with various biological targets, particularly enzymes implicated in cancer progression like kinases and tubulin.

Analogues such as quinazolinones tagged with thiophene (B33073), thienopyrimidine, and thienopyridine scaffolds have been investigated as potential inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways related to inflammation and apoptosis. nih.govrsc.orgresearchgate.net Docking simulations revealed that these compounds fit well within the active site of p38α MAPK. nih.govrsc.orgresearchgate.net Similarly, newly synthesized hybrids of thienopyrimidine and sulfonamides have been docked against Fibroblast Growth Factor Receptor 1 (FGFR-1), another important kinase target in cancer therapy. mdpi.com

Tubulin, the protein subunit of microtubules, is another critical target for anticancer drugs. nih.gov The pironetin (B1678462) binding site on α-tubulin, in particular, is considered an important, relatively unexplored target for cancer therapeutics. nih.gov Molecular docking has been employed to investigate the interaction of various compounds with this site. nih.gov For instance, carbamate (B1207046) derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have shown good binding affinity within the colchicine (B1669291) binding site of the tubulin domain, suggesting their potential as microtubule-targeting agents. nih.gov The covalent interaction with specific residues, such as Cys316 in α-tubulin, is a key finding from these studies, highlighting a mechanism for potent inhibition. nih.govnih.govresearchgate.net

A primary goal of molecular docking is to predict the binding conformation and the strength of the interaction, often quantified as a binding affinity or docking score. These predictions are crucial for structure-activity relationship (SAR) studies and for prioritizing compounds for synthesis and biological testing.

For the quinazolinone-thienopyrimidine hybrids targeting p38α MAPK, docking studies predicted strong binding affinities, with energy scores as low as -11.28 kcal/mol. nih.govrsc.orgresearchgate.net These favorable energy scores are indicative of stable ligand-protein complexes. The binding mode analyses for these compounds revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the kinase's active site, which stabilize the complex and are crucial for inhibitory activity.

In the case of thienopyrimidine-sulfonamide hybrids, docking studies predicted promising binding affinities for the FGFR-1 target protein, with scores ranging from -5.239 to -7.123. mdpi.com Similarly, studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK1) and lactate (B86563) dehydrogenase A (LDHA) have utilized docking to rationalize their biological activity. nih.gov The prediction of binding modes helps to understand why certain analogues exhibit higher potency than others, guiding the design of more effective inhibitors. nih.gov

Compound ClassTarget EnzymePredicted Binding Affinity (kcal/mol or Energy Score)Key Interacting Residues (if specified)Reference
Quinazolinone-thienopyrimidine hybridsp38α MAPK-10.88 to -11.28Not specified nih.gov, rsc.org
Thienopyrimidine-sulfonamide hybridsFGFR-1-5.239 to -7.123Not specified mdpi.com
Cryptoconcatone analogues (Dihydropyrones)α-TubulinCovalent bond formation predictedCys316 nih.gov
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativesTubulinGood binding affinity notedColchicine binding site nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide detailed information that complements experimental findings and docking simulations.

The electronic properties of a molecule are fundamental to its reactivity and interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and can be more easily polarized. scirp.org

For analogues like 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, Density Functional Theory (DFT) has been used to study electronic properties. researchgate.net Such calculations reveal that charge transfer occurs within the molecule, a property that is essential for its interaction with biological receptors. scirp.org Studies on related heterocyclic systems, such as thieno[2,3-b]pyridine (B153569) derivatives, have shown that intramolecular hydrogen bonding can play a dominant role in affecting the energy of the molecular orbitals. researchgate.net The analysis of HOMO and LUMO distributions helps in understanding the regions of a molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO) in chemical reactions and intermolecular interactions. wuxibiology.com This information is vital for predicting how the molecule will interact with a protein's active site.

Compound/ClassMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Quinoline (B57606) (Benzo[b]pyridine)DFT-6.646-1.8164.83 scirp.org
3-phenylbenzo[d]thiazole-2(3H)-imine analoguesM06-2xVaried by sub.Varied by sub.~4.7 - 5.1 researchgate.net

Note: Data for the specific title compound is not available in the provided sources; data for related heterocyclic structures is presented.

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control the reaction's outcome and efficiency.

The synthesis of the 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one core and its analogues involves key chemical transformations. For instance, the intramolecular Friedel-Crafts cyclization of 3-amino-3-(thienyl) propionic acid is a crucial step in forming the cyclopentathiophene ring system. researchgate.net Other synthetic routes for thiophene derivatives include the Paal-Knorr condensation of 1,4-diketones and the Gewald reaction. nih.govorganic-chemistry.org

Theoretical studies can elucidate the mechanisms of these reactions by modeling the transition states and intermediates. For example, in a cyclization reaction, quantum calculations can determine the activation energy barrier, confirming the most probable pathway and explaining the observed regioselectivity. While specific computational studies on the reaction mechanisms for the title compound were not detailed in the search results, the application of these methods to similar heterocyclic syntheses is a well-established practice for rationalizing reaction outcomes and optimizing conditions. organic-chemistry.org

In Silico Principles for Drug Design and Optimization

The integration of various computational techniques forms the basis of modern in silico drug design. This approach aims to design and optimize novel drug candidates with improved efficacy and better pharmacokinetic profiles before their actual synthesis, saving significant time and resources.

The design of novel quinazolinones and thienopyrimidine derivatives as potential anticancer agents serves as a prime example of this strategy. nih.govmdpi.com The process often begins with a hypothesis based on existing knowledge of a biological target. Computational tools are then used to screen virtual libraries of compounds, perform molecular docking to identify potential binders, and calculate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess their drug-likeness. nih.govrsc.org For instance, in silico screening of pharmacokinetic and physicochemical properties of thienopyrimidine-sulfonamide hybrids indicated high cell membrane tolerability based on calculated logP values. mdpi.com

Based on these computational predictions, promising candidates are selected for synthesis and further experimental validation. nih.govresearchgate.net The experimental results, in turn, provide feedback for refining the computational models. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery, allowing for the rational optimization of lead compounds into viable drug candidates. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies for this compound and its analogues can be broadly categorized into ligand-based and structure-based approaches. The choice between these strategies is often dictated by the availability of structural information for the biological target of interest.

Ligand-Based Drug Design: In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methods are employed. nih.gov These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBDD approaches applicable to the thiophene scaffold include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. For a series of active analogues of this compound, a pharmacophore model could be generated to guide the design of new derivatives with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For thiophene analogues, QSAR models can be developed using various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of unsynthesized compounds. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) offers a more direct approach to designing potent and selective inhibitors. nih.gov This methodology involves:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed to understand its binding mode within the active site of a target enzyme, such as a kinase or protease. The insights gained from docking can guide modifications to the ligand structure to improve binding affinity and selectivity.

De Novo Design: This approach involves designing a novel ligand from scratch or by growing a molecular fragment within the binding site of a target. This can lead to the discovery of entirely new chemical scaffolds that are optimized for the target's binding pocket.

A hypothetical docking study of this compound into a generic kinase active site is presented in Table 1.

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondMET793 (backbone NH)2.1
Hydrogen BondLYS745 (side chain NH3+)2.8
Pi-Pi StackingPHE8564.5

Table 1: Hypothetical Docking Interactions of this compound. This table illustrates the types of non-covalent interactions that could be predicted from a molecular docking simulation, providing a rationale for the molecule's hypothetical binding affinity.

Predictive Modeling for Biological Activity

Predictive modeling plays a crucial role in the early stages of drug discovery by helping to forecast the biological activity and pharmacokinetic properties of new chemical entities. These models are built using data from existing compounds and can significantly reduce the number of molecules that need to be synthesized and tested.

For this compound and its analogues, various predictive models can be developed:

QSAR Models: As mentioned earlier, QSAR models are a cornerstone of predictive modeling. A 3D-QSAR study, for instance, can provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. researchgate.net

Machine Learning Models: With the advent of large biological datasets, machine learning algorithms are increasingly being used to build predictive models. These models can learn complex patterns from the data and make accurate predictions about the biological activity of new compounds. For a library of thiophene derivatives, a machine learning model could be trained to predict their activity against a specific cancer cell line or enzyme.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are critical properties that determine the success of a drug candidate. Computational models can predict these properties for novel compounds like this compound, allowing for the early identification of potential liabilities.

A representative QSAR equation for a series of hypothetical thiophene analogues is shown below:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD_count + 2.3

This equation illustrates how different molecular descriptors (LogP for lipophilicity, MW for molecular weight, and HBD_count for the number of hydrogen bond donors) might contribute to the predicted biological activity (pIC₅₀).

CompoundLogPMWHBD_countPredicted pIC₅₀
Analogue 12.525023.75
Analogue 23.026023.80
Analogue 32.825535.30

Table 2: Example of a QSAR Prediction for Hypothetical Analogues. This table demonstrates how a QSAR model can be used to predict the biological activity of new compounds based on their calculated molecular descriptors.

Future Directions in Research on 4 Amino 4h Cyclopenta B Thiophen 6 5h One

Development of Advanced and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one and its derivatives should prioritize efficiency, cost-effectiveness, and environmental sustainability. Traditional synthetic routes can be resource-intensive; therefore, the development of advanced methodologies is crucial.

Key areas for exploration include:

Green Catalysis: The use of environmentally benign catalysts, such as magnetic iron oxide nanoparticles derived from natural extracts, has proven effective in the synthesis of other thiophene (B33073) derivatives. nsmsi.ir Future work should explore similar green catalysts for the synthesis of this compound, which offers advantages like easy separation and reusability of the catalyst and the use of aqueous solvents. nsmsi.ir

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes to flow chemistry setups could represent a significant advancement.

Exploration of Novel Therapeutic Targets and Polypharmacology

While derivatives of the related tetrahydrobenzo[b]thiophene scaffold have shown promise as anticancer agents, the full therapeutic landscape of this compound remains largely unexplored. nih.gov Future research should aim to identify and validate novel molecular targets.

A significant future direction is the investigation of its polypharmacological potential, which involves a single compound acting on multiple targets. nih.gov This approach is increasingly recognized as a valuable strategy for treating complex diseases like cancer or infectious diseases. nih.gov Research should focus on:

Broad-Spectrum Kinase Profiling: Screening the compound against a wide panel of kinases to identify potential multi-target inhibitory activity, as many thiophene derivatives are known to target kinases. nih.govresearchgate.net

Anti-Infective Potential: Investigating activity against a range of pathogens, including parasites responsible for tropical diseases like malaria and leishmaniasis, where related structures have shown promise. nih.gov

Systems Biology Approaches: Utilizing computational and systems biology tools to predict potential off-target effects and identify novel therapeutic applications based on the compound's interaction with multiple cellular pathways.

Integration with Modern Chemical Biology and High-Throughput Screening

To accelerate the discovery process, modern chemical biology techniques must be integrated into the research pipeline. High-throughput screening (HTS) offers a powerful method to rapidly evaluate large numbers of compounds for biological activity. nih.gov

Future strategies should include:

HTS Campaigns: Developing robust assays to screen a library of this compound derivatives against diverse biological targets, including enzymes, receptors, and whole-cell models.

Automated Synthesis: Combining HTS with automated, miniaturized synthesis platforms can enable the rapid generation and screening of hundreds of analogs. nih.gov This allows for the swift exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

Chemical Probe Development: Designing and synthesizing chemical probes based on the this compound scaffold. These probes can be used to identify and validate novel protein targets and to interrogate complex biological pathways.

Design of Targeted Delivery Systems (e.g., Nanoparticle Encapsulation)

A major challenge for many small molecule drugs, including potentially those derived from this scaffold, is poor water solubility and a lack of specificity, which can limit efficacy and cause side effects. mdpi.comacs.org Targeted drug delivery systems, particularly nanoparticle-based carriers, offer a promising solution. nih.govnih.gov

Future research should focus on developing nanoparticle formulations to enhance the therapeutic profile of this compound derivatives. nih.gov This involves:

Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric nanoparticles (e.g., PLGA) or albumin-based nanoparticles can improve solubility, provide sustained drug release, and enhance accumulation at tumor sites through the enhanced permeability and retention (EPR) effect. nih.govmdpi.comacs.org

Active Targeting: Modifying the surface of nanoparticles with targeting ligands, such as folic acid, can promote selective uptake by cancer cells that overexpress the corresponding receptors (e.g., folate receptor), thereby increasing potency and reducing off-target toxicity. acs.orgresearchgate.net

Table 1: Examples of Nanoparticle Formulations for Thiophene Derivatives

Nanoparticle TypePolymer/CarrierTargeting LigandAverage Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesPoly(D,L-lactide-co-glycolide)None163.9-- acs.orgresearchgate.net
Folate-PLGA NPPoly(D,L-lactide-co-glycolide)Folic Acid172.44.8773.1 acs.orgresearchgate.net
HSA NanoparticlesHuman Serum AlbuminNone205.43.7099.59 mdpi.com
Resomer® RG 502 H NPPoly(D,L-lactide-co-glycolide)None--- nih.gov

Data presented is for analogous thiophene derivatives and serves as a model for future studies.

In-depth Mechanistic Investigations at the Molecular and Cellular Level

A fundamental understanding of how this compound and its derivatives exert their biological effects is critical for their advancement as therapeutic agents. While initial screenings may identify a biological outcome (e.g., cell death), detailed mechanistic studies are required to pinpoint the precise molecular interactions.

Future investigations should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of the compound within the cell.

Enzyme Kinetics and Binding Studies: For derivatives that target specific enzymes (e.g., kinases), detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, noncompetitive, allosteric). nih.govnih.gov

Cellular Pathway Analysis: Using molecular biology techniques like Western blotting, qPCR, and immunofluorescence to map the downstream signaling pathways affected by the compound. This includes investigating effects on cell cycle progression, apoptosis, oxidative stress, and microtubule dynamics, which are known targets for related compounds. nih.govacs.org

Rational Design of Derivatives with Enhanced Potency and Selectivity based on SAR

Structure-activity relationship (SAR) studies are essential for transforming a promising hit compound into a drug candidate with optimal properties. nih.govnih.gov By systematically modifying the chemical structure of this compound and assessing the impact on biological activity, researchers can build a predictive model for rational drug design. mdpi.com

Future efforts should focus on a systematic exploration of the chemical space around the core scaffold. Based on SAR principles from related heterocyclic compounds, key modifications could include: researchgate.netresearchgate.net

Substitution on the Thiophene Ring: Introducing various substituents to probe electronic and steric effects.

Modification of the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or other functional groups to alter hydrogen bonding capacity and lipophilicity.

Alterations to the Cyclopentanone (B42830) Ring: Modifying the ketone functionality or introducing substituents on the saturated carbon atoms.

Table 2: Proposed Rational Design Strategy Based on SAR Principles

Molecular Scaffold PositionProposed ModificationPotential Impact on ActivityRationale
Amino Group (Position 4)Acylation, AlkylationModulate potency/selectivityAlter hydrogen bonding and steric interactions with the target protein.
Phenyl Ring (if added)Introduction of electron-withdrawing or -donating groupsEnhance potencyModify electronic properties and influence binding affinity. researchgate.netnih.gov
Thiophene CoreReplacement of sulfur with other heteroatomsDetermine essential structural featuresAssess the role of the sulfur atom in target binding and overall activity. researchgate.net
Cyclopentanone RingReduction of ketone, introduction of alkyl groupsAlter solubility and metabolic stabilityModify physicochemical properties and interactions in the binding pocket.

This systematic approach will guide the synthesis of second-generation compounds with improved potency, higher selectivity, and better drug-like properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-4H-cyclopenta[b]thiophen-6(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Grignard reagent alkylation of precursor ketones (e.g., 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one) under anhydrous conditions. Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side products like sulfone esters . Alternative routes include C,O-dialkylation of Meldrum’s acid derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions, while single-crystal X-ray diffraction confirms the fused bicyclic structure (triclinic system, space group P1) with bond lengths (C–C: 1.48–1.52 Å) and angles (α = 84.84°, β = 80.93°). Hydrogen bonding (C–H···S/O) stabilizes crystal packing . High-resolution mass spectrometry (HRMS) validates molecular weight (153.20 g/mol) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation under prolonged light exposure or elevated temperatures (>25°C). Storage at 2–8°C in amber vials with desiccants (e.g., silica gel) preserves integrity for >6 months. Hydrochloride derivatives (e.g., CAS 108046-16-8) enhance aqueous solubility but require pH monitoring (optimal pH 5–7) to prevent decomposition .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the cyclopenta[b]thiophene core, and how can they be addressed?

  • Methodological Answer : The electron-rich thiophene ring and steric hindrance from the cyclopentane moiety complicate regioselective substitutions. Strategies include:

  • Using bulky directing groups (e.g., phenylsulfonyl) to block undesired sites .
  • Transition metal catalysis (Pd/Cu) for cross-coupling at the 4-amino position .
  • Computational modeling (DFT) to predict reactive sites based on frontier molecular orbitals .

Q. How do computational studies predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations reveal high electrophilicity at the carbonyl group (C6=O), making it prone to nucleophilic attacks. Molecular docking studies suggest potential interactions with ATP-binding pockets in kinases, but experimental validation (e.g., enzyme inhibition assays) is required to confirm bioactivity .

Q. How does the amino group influence intermolecular interactions in supramolecular assemblies or polymer matrices?

  • Methodological Answer : The amino group participates in hydrogen bonding (N–H···O/S) and π-π stacking with aromatic systems, as shown in crystallographic data . In conductive polymers (e.g., polythiophenes), the amino substituent enhances electron density, improving charge transport properties. Spectroelectrochemical analysis (UV-Vis-NIR) quantifies these effects .

Q. What contradictions exist in reported biological activities of structurally related cyclopenta[b]thiophene derivatives?

  • Methodological Answer : Some studies report anti-inflammatory activity via COX-2 inhibition, while others note neurotoxicity in cell viability assays. These discrepancies may arise from:

  • Differences in substituent polarity (e.g., ester vs. carboxylate groups) affecting membrane permeability .
  • Assay-specific interference (e.g., thiophene autofluorescence in fluorometric assays) .
  • Resolution requires orthogonal assays (e.g., Western blotting for protein expression) and metabolite profiling .

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